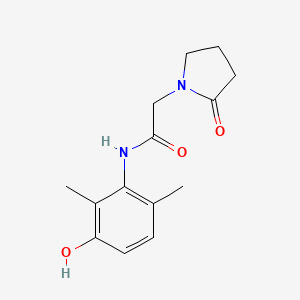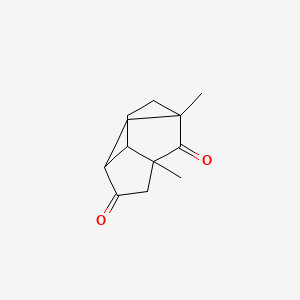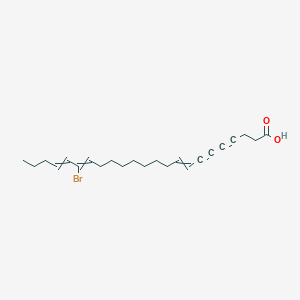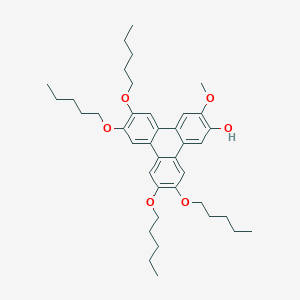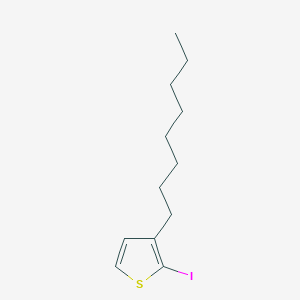
Thiophene, 2-iodo-3-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-iodo-3-octyl- is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2-iodo-3-octyl- typically involves the iodination of 3-octylthiophene. One common method is the direct iodination using iodine (I2) and a suitable oxidizing agent such as silver sulfate (Ag2SO4) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of thiophene derivatives often employs continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in large-scale synthesis. These methods provide high selectivity and efficiency, making them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2-iodo-3-octyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions such as the Suzuki-Miyaura coupling or the Stille coupling.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Employs palladium catalysts and organotin reagents.
Oxidation: Utilizes m-CPBA or hydrogen peroxide.
Reduction: Involves NaBH4 or LiAlH4.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 3-octylthiophene.
Applications De Recherche Scientifique
Thiophene, 2-iodo-3-octyl- has numerous applications in scientific research:
Organic Electronics: Used in the synthesis of organic semiconductors and conductive polymers for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Pharmaceuticals: Serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Utilized in the development of corrosion inhibitors and advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Thiophene, 2-iodo-3-octyl- in various applications involves its ability to participate in electron transfer processes and form stable intermediates. In organic electronics, the compound’s conjugated system allows for efficient charge transport. In pharmaceuticals, its reactivity enables the formation of bioactive molecules that interact with specific molecular targets, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene, 2-bromo-3-octyl-: Similar in structure but with a bromine atom instead of iodine.
Thiophene, 2-chloro-3-octyl-: Contains a chlorine atom instead of iodine.
Thiophene, 2-fluoro-3-octyl-: Features a fluorine atom instead of iodine.
Uniqueness
Thiophene, 2-iodo-3-octyl- is unique due to the presence of the iodine atom, which provides higher reactivity and selectivity in substitution reactions compared to its bromo, chloro, and fluoro counterparts. The octyl group enhances its solubility and compatibility with organic solvents, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
153938-80-8 |
|---|---|
Formule moléculaire |
C12H19IS |
Poids moléculaire |
322.25 g/mol |
Nom IUPAC |
2-iodo-3-octylthiophene |
InChI |
InChI=1S/C12H19IS/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h9-10H,2-8H2,1H3 |
Clé InChI |
FIGUWGHYSXYKCK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=C(SC=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)

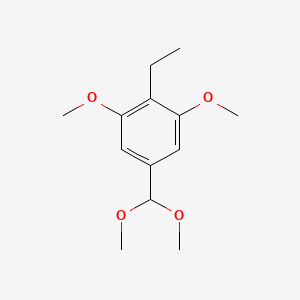
![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)

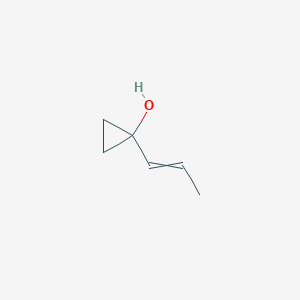
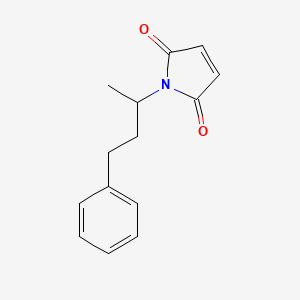
![(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine](/img/structure/B14278192.png)

